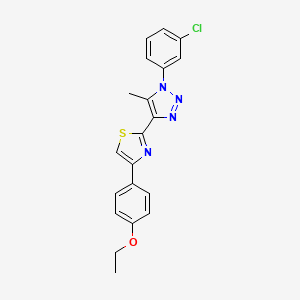![molecular formula C13H8Cl3N3S B2462838 4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole CAS No. 649578-82-5](/img/structure/B2462838.png)
4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole, also known as CDMT, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. CDMT is a thiazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole has been shown to inhibit PTP activity by binding to the active site of the enzyme. This binding results in the inhibition of PTP activity, which in turn leads to the activation of signaling pathways that promote cell death in cancer cells. The mechanism of action of 4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole is important for understanding its potential applications in scientific research.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole has been shown to have biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of PTP activity. Additionally, 4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole has been shown to have anti-inflammatory effects, making it a potential candidate for further research in the field of immunology. The biochemical and physiological effects of 4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole are important for understanding its potential applications in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole has several advantages for use in lab experiments, including its ability to selectively inhibit PTP activity and induce apoptosis in cancer cells. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its optimal dosage and administration. The advantages and limitations of 4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole for lab experiments are important for understanding its potential applications in scientific research.
Orientations Futures
There are several future directions for research on 4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole, including its potential as an anticancer agent, its use in the treatment of inflammatory diseases, and its potential as a therapeutic agent for other diseases. Additionally, further research is needed to determine the optimal dosage and administration of 4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole, as well as its potential side effects. The future directions for research on 4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole are important for understanding its potential applications in scientific research.
Conclusion:
In conclusion, 4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole is a thiazole derivative that has been synthesized using various methods and has been studied for its potential applications in scientific research. 4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole has been shown to have potential as an inhibitor of PTPs and as an anticancer agent, and has also been shown to have anti-inflammatory effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on 4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole that could lead to its potential use as a therapeutic agent for various diseases. Overall, 4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole is an important compound for further research in the field of medicine.
Méthodes De Synthèse
4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole has been synthesized using various methods, including the reaction of 2-[(4,5-dichloroimidazol-1-yl)methyl]-4-(4-chlorophenyl)thiazole with N,N-dimethylformamide dimethyl acetal in the presence of trifluoroacetic acid. Another method involves the reaction of 4-chlorobenzaldehyde, 2-amino-4,5-dichloroimidazole, and 2-mercaptobenzothiazole in the presence of a base. The synthesis of 4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole is important for its potential applications in scientific research.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole has been studied for its potential applications in scientific research, including its use as an inhibitor of protein tyrosine phosphatases (PTPs) and its potential as an anticancer agent. PTPs are enzymes that play a role in the regulation of cell signaling pathways, and the inhibition of PTPs has been shown to have potential therapeutic effects in cancer treatment. 4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research in the field of oncology.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3N3S/c14-9-3-1-8(2-4-9)10-6-20-11(18-10)5-19-7-17-12(15)13(19)16/h1-4,6-7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSCLIBLIJSMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CN3C=NC(=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-benzoic acid, 2-[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide](/img/structure/B2462757.png)
![7-(3,4-dimethylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2462758.png)


![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2462762.png)
![Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate](/img/structure/B2462765.png)



![Methyl 2-(2-{[4-fluoro-3-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2462771.png)

![N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2462774.png)
![1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2462775.png)
